(R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine, more commonly known as ABT-107, is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) [, , , , , , , , , , , , ]. This classification places ABT-107 within the realm of cholinergic pharmacology, specifically targeting a subtype of receptors involved in neuronal signaling. Scientific research utilizes ABT-107 as a pharmacological tool to investigate the role of α7 nAChRs in various physiological processes and explore its therapeutic potential in neurological and inflammatory disorders.
ABT-107 was developed by AbbVie Inc., a biopharmaceutical company based in North Chicago, Illinois. It is synthesized as part of a broader research initiative focusing on nicotinic acetylcholine receptor modulation, particularly targeting conditions such as Parkinson's disease and schizophrenia.
ABT-107 is classified as a neuropharmacological agent, specifically acting as an agonist at the alpha-7 nicotinic acetylcholine receptor. This receptor subtype is implicated in various physiological processes, including cognition, mood regulation, and neuroprotection.
The synthesis of ABT-107 involves several key steps that focus on constructing the core structure of the compound while ensuring high selectivity for the alpha-7 nicotinic acetylcholine receptor. The synthetic pathway typically starts with the preparation of an intermediate compound, which undergoes various reactions to introduce functional groups necessary for receptor binding.
The molecular formula of ABT-107 is . Its structure features a pyridazine ring connected to an indole moiety, which is essential for its interaction with the alpha-7 nicotinic acetylcholine receptor.
ABT-107 undergoes specific chemical reactions that highlight its stability and reactivity under physiological conditions. Notably:
The pharmacokinetics of ABT-107 have been characterized through various studies, demonstrating its absorption, distribution, metabolism, and excretion profiles. These studies are crucial for understanding its therapeutic window and potential side effects.
ABT-107 acts as an agonist at the alpha-7 nicotinic acetylcholine receptor, which plays a pivotal role in neurotransmission. Upon binding:
Preclinical studies have shown that administration of ABT-107 results in decreased levodopa-induced dyskinesias in animal models of Parkinson's disease without exacerbating Parkinsonian symptoms .
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability over time.
ABT-107 has several scientific uses:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2